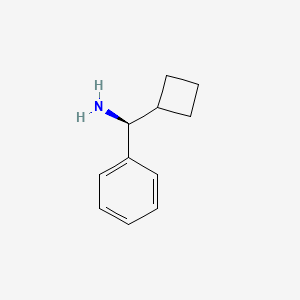

(S)-cyclobutyl(phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(S)-cyclobutyl(phenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXXHNMTBNQFD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H](C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293898 | |

| Record name | (αS)-α-Cyclobutylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075715-58-0 | |

| Record name | (αS)-α-Cyclobutylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075715-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Cyclobutylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-cyclobutyl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining enantiomerically pure (S)-cyclobutyl(phenyl)methanamine. Chiral amines are crucial building blocks in the pharmaceutical industry, and the methodologies detailed herein are central to modern asymmetric synthesis. This document focuses on the well-established use of a chiral auxiliary, providing detailed experimental procedures, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.

Introduction

(S)-cyclobutyl(phenyl)methanamine is a chiral primary amine of interest in medicinal chemistry and drug discovery due to the prevalence of the chiral benzylic amine scaffold in biologically active molecules. The stereochemistry at the benzylic position is often critical for pharmacological activity. Consequently, robust and efficient methods for the stereoselective synthesis of such compounds are of high importance. The most reliable and widely adopted strategy for the asymmetric synthesis of this and related chiral amines involves the use of (S)-tert-butanesulfinamide as a chiral auxiliary, a methodology pioneered by Jonathan A. Ellman. This approach is lauded for its high diastereoselectivity, operational simplicity, and the commercial availability of the chiral auxiliary.

While specific biological activities and signaling pathways for (S)-cyclobutyl(phenyl)methanamine are not extensively documented in publicly available literature, the structural motif is a key component in a wide array of compounds with diverse therapeutic applications. Therefore, its efficient synthesis is a critical step for the exploration of new chemical entities in drug development programs.

Synthetic Approach: Asymmetric Synthesis via Chiral Auxiliary

The primary synthetic route to (S)-cyclobutyl(phenyl)methanamine involves a three-step sequence starting from the corresponding prochiral ketone, cyclobutyl phenyl ketone. The key to inducing chirality is the use of (S)-tert-butanesulfinamide.

The overall synthetic workflow can be summarized as follows:

-

Condensation: Reaction of cyclobutyl phenyl ketone with (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine.

-

Diastereoselective Reduction: Reduction of the N-sulfinylimine, where the chiral auxiliary directs the hydride attack to one face of the C=N double bond, leading to a high diastereomeric excess of the desired sulfinamide.

-

Deprotection: Removal of the tert-butanesulfinyl group under acidic conditions to yield the final product, (S)-cyclobutyl(phenyl)methanamine, typically as a hydrochloride salt.

Below is a graphical representation of this synthetic pathway.

Caption: Synthetic workflow for (S)-cyclobutyl(phenyl)methanamine.

Detailed Experimental Protocols

The following protocols are representative of the synthesis of (S)-cyclobutyl(phenyl)methanamine using the chiral auxiliary approach.

Step 1: Synthesis of (S)-N-(cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide

Materials:

-

Cyclobutyl phenyl ketone

-

(S)-tert-butanesulfinamide

-

Titanium (IV) ethoxide (Ti(OEt)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of cyclobutyl phenyl ketone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add (S)-tert-butanesulfinamide (1.05 eq).

-

To this mixture, add titanium (IV) ethoxide (2.0 eq) dropwise at room temperature.

-

Stir the resulting mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and wash it sequentially with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-sulfinylimine is typically used in the next step without further purification.

Step 2: Diastereoselective Reduction to (S)-N-((S)-cyclobutyl(phenyl)methyl)-2-methylpropane-2-sulfinamide

Materials:

-

Crude (S)-N-(cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the crude N-sulfinylimine from the previous step in anhydrous THF under an inert atmosphere.

-

Cool the solution to -40 °C to -78 °C in a dry ice/acetone bath.

-

Add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the internal temperature remains low.

-

Stir the reaction mixture at this temperature for 3-5 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfinamide can be purified by flash column chromatography on silica gel. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Step 3: Deprotection to (S)-cyclobutyl(phenyl)methanamine hydrochloride

Materials:

-

Purified (S)-N-((S)-cyclobutyl(phenyl)methyl)-2-methylpropane-2-sulfinamide

-

Hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)

-

Methanol or 1,4-Dioxane

-

Diethyl ether

Procedure:

-

Dissolve the purified sulfinamide in a minimal amount of methanol or 1,4-dioxane.

-

Add the hydrochloric acid solution (3.0 - 5.0 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours at room temperature. A precipitate of the hydrochloride salt may form.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue and triturate to induce precipitation of the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford (S)-cyclobutyl(phenyl)methanamine hydrochloride as a white solid.

-

The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the free amine after basification.

Quantitative Data Summary

The following tables summarize typical quantitative data for the asymmetric synthesis of chiral amines using (S)-tert-butanesulfinamide. The values provided are representative and may vary based on the specific substrate and reaction conditions.

Table 1: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. N-Sulfinylimine Formation | Ti(OEt)₄ | THF | 60-70 | 4-6 | 85-95 |

| 2. Diastereoselective Reduction | NaBH₄ | THF | -40 to -78 | 3-5 | 80-90 |

| 3. Deprotection | HCl | Dioxane/MeOH | Room Temp. | 1-2 | >95 |

Table 2: Stereochemical Outcome

| Step | Parameter | Method of Determination | Typical Value |

| 2. Diastereoselective Reduction | Diastereomeric Ratio (dr) | ¹H NMR | >95:5 |

| 3. Deprotection | Enantiomeric Excess (ee) | Chiral HPLC | >98% |

Logical Relationships and Stereochemical Control

The high level of stereocontrol in this synthesis is dictated by the chiral tert-butanesulfinyl group. In the reduction step, the hydride preferentially attacks from the less sterically hindered face of the N-sulfinylimine. This is generally rationalized by a six-membered ring transition state model where the hydride source coordinates to the sulfinyl oxygen and the imine nitrogen, delivering the hydride to the imine carbon from a specific trajectory. The choice of reducing agent can sometimes influence the stereochemical outcome.

Caption: Rationale for diastereoselective reduction.

Conclusion

The synthesis of (S)-cyclobutyl(phenyl)methanamine is effectively and reliably achieved through the use of (S)-tert-butanesulfinamide as a chiral auxiliary. This method provides high yields and excellent stereocontrol, making it a valuable tool for the preparation of this and other chiral amines for applications in pharmaceutical research and development. The detailed protocols and representative data presented in this guide are intended to facilitate the implementation of this synthetic strategy in the laboratory. Further optimization of reaction conditions may be necessary depending on the scale and specific requirements of the synthesis.

Enantioselective Synthesis of (S)-Cyclobutyl(phenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-cyclobutyl(phenyl)methanamine is a chiral amine of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the enantioselective synthesis of the (S)-enantiomer, focusing on asymmetric reductive amination as a primary and efficient strategy. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways.

Core Synthetic Strategy: Asymmetric Reductive Amination

The most direct and atom-economical approach for the synthesis of (S)-cyclobutyl(phenyl)methanamine is the asymmetric reductive amination of the corresponding prochiral ketone, cyclobutyl phenyl ketone. This one-pot reaction involves the in-situ formation of an imine intermediate from the ketone and an amine source (typically ammonia or an ammonium salt), followed by a stereoselective reduction catalyzed by a chiral transition metal complex.

The general workflow for this synthetic approach can be visualized as follows:

Key Catalytic Systems and Experimental Protocols

Transition metal catalysts, particularly those based on Ruthenium and Iridium complexed with chiral phosphine ligands, have demonstrated high efficacy in the asymmetric reductive amination of aryl alkyl ketones.[1][2] While a specific protocol for cyclobutyl phenyl ketone is not extensively detailed in publicly available literature, the following experimental designs are based on established procedures for structurally similar ketones and represent the state-of-the-art in this field.

Ruthenium-Catalyzed Asymmetric Reductive Amination

Ruthenium catalysts, in combination with chiral diphosphine ligands like C3-TunePhos, are effective for the direct reductive amination of alkyl aryl ketones using ammonium salts as the amine source and molecular hydrogen as the reductant.[3]

Experimental Protocol (Adapted for Cyclobutyl Phenyl Ketone):

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, a solution of [Ru(cod)(2-methylallyl)2] and the chiral diphosphine ligand (e.g., (S)-C3-TunePhos) in a suitable solvent (e.g., toluene) is stirred at room temperature for 1-2 hours.

-

Reaction Setup: To a high-pressure autoclave are added cyclobutyl phenyl ketone, ammonium acetate, and the pre-formed catalyst solution. The vessel is sealed and purged with argon.

-

Reaction Execution: The autoclave is pressurized with hydrogen gas (typically 50-80 atm) and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 24-48 hours.

-

Work-up and Purification: After cooling and careful depressurization, the reaction mixture is concentrated. The residue is then subjected to an acid-base extraction to isolate the amine product. Purification is typically achieved by column chromatography on silica gel.

The proposed catalytic cycle for this transformation is initiated by the reaction of the ruthenium catalyst with hydrogen to form a ruthenium hydride species. This active catalyst then facilitates the reduction of the imine formed in situ from the ketone and ammonia.

Iridium-Catalyzed Asymmetric Reductive Amination

Iridium complexes with chiral phosphoramidite or phosphine-oxazoline (PHOX) ligands are also powerful catalysts for direct asymmetric reductive amination.[4] These systems can utilize primary alkyl amines as the nitrogen source. For the synthesis of a primary amine like the target molecule, ammonia or a protected ammonia equivalent would be employed.

Experimental Protocol (Adapted for Cyclobutyl Phenyl Ketone):

-

Catalyst Preparation: In a glovebox, [Ir(cod)Cl]2 and the chiral ligand (e.g., a chiral phosphoramidite) are dissolved in a degassed solvent (e.g., dichloromethane) and stirred at room temperature.

-

Reaction Setup: The catalyst solution is transferred to a reaction vessel containing cyclobutyl phenyl ketone and the amine source (e.g., a solution of ammonia in an organic solvent).

-

Hydrogenation: The reaction vessel is placed in a high-pressure autoclave, which is then charged with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a specific temperature (e.g., 25-60 °C) until completion.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.

The mechanism is believed to involve the formation of an iridium hydride species that coordinates to the imine and facilitates the enantioselective hydride transfer.

Data Presentation

The following table summarizes expected quantitative data for the asymmetric reductive amination of aryl alkyl ketones based on literature for analogous substrates. It is important to note that optimization for cyclobutyl phenyl ketone would be necessary to achieve these results.

| Catalyst System | Ligand | Amine Source | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |

| [Ru(cod)(2-methylallyl)₂] | (S)-C3-TunePhos | NH₄OAc | Toluene | 100 | 80 | >90 | >90 | [3] |

| [Ir(cod)Cl]₂ | Chiral Phosphoramidite | Primary Alkyl Amine | TFE | 60 | 50 | High | >95 | [4] |

Conclusion

The enantioselective synthesis of (S)-cyclobutyl(phenyl)methanamine can be effectively achieved through asymmetric reductive amination of cyclobutyl phenyl ketone. Both Ruthenium and Iridium-based catalytic systems, employing chiral phosphine or phosphoramidite ligands, offer promising routes to the desired product with high potential for excellent enantioselectivity and yield. The provided experimental frameworks, adapted from established methodologies for similar substrates, serve as a robust starting point for the development of a specific and optimized synthetic protocol. Further screening of reaction conditions, including catalyst loading, solvent, temperature, and pressure, will be crucial for maximizing the efficiency and stereoselectivity of this important transformation.

References

- 1. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (S)-cyclobutyl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-cyclobutyl(phenyl)methanamine, a chiral amine with significant potential in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, and known biological activities, with a focus on its interaction with the histamine H3 receptor. Experimental protocols and data are presented to support further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

(S)-cyclobutyl(phenyl)methanamine, also known as (S)-α-cyclobutyl-benzenemethanamine, is a chiral primary amine. It is commonly available and studied as both a free base and a hydrochloride salt.

Table 1: Identifiers and Molecular Properties

| Property | (S)-cyclobutyl(phenyl)methanamine (Free Base) | (S)-cyclobutyl(phenyl)methanamine HCl |

| IUPAC Name | (S)-cyclobutyl(phenyl)methanamine | (S)-cyclobutyl(phenyl)methanaminium chloride |

| CAS Number | 2816630-6 (for (S)-isomer) | 1202478-42-9[1][2] |

| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN[1][2] |

| Molecular Weight | 161.24 g/mol [3] | 197.70 g/mol [1][2] |

| Appearance | - | White to off-white solid[1] |

| Purity | - | ≥96%[2] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Boiling Point | 255.1 ± 9.0 °C | Data for the racemic mixture at 760 Torr.[4] |

| Density | 1.049 ± 0.06 g/cm³ | Data for the racemic mixture at 20 °C and 760 Torr.[4] |

| Solubility | Very slightly soluble (0.74 g/L) | Data for the racemic mixture in water at 25 °C.[4] |

| pKa (predicted) | 10.27 ± 0.29 | Predicted for the structurally similar [1-(3-fluorophenyl)cyclobutyl]methanamine.[5] |

| LogP | 3.18680 | Data for the racemic mixture.[4] |

Chemical Properties and Reactivity

(S)-cyclobutyl(phenyl)methanamine, as a primary amine, is expected to undergo typical reactions of this functional group. The hydrochloride salt is known to participate in several chemical transformations:

-

Oxidation: Can be oxidized to the corresponding ketone, cyclobutyl(phenyl)methanone.

-

Reduction: The amine functional group is already in its most reduced state.

-

Substitution: The amine group can act as a nucleophile in substitution reactions.

Biological Activity and Mechanism of Action

(S)-cyclobutyl(phenyl)methanamine is primarily investigated for its activity as a histamine H3 receptor antagonist . The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in the central nervous system.

By antagonizing the H3 receptor, (S)-cyclobutyl(phenyl)methanamine can increase the release of these neurotransmitters, which are involved in critical brain functions such as cognition, wakefulness, and attention. This mechanism of action suggests its potential therapeutic application in neurological and psychiatric disorders.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by a compound like (S)-cyclobutyl(phenyl)methanamine blocks the downstream signaling cascade initiated by histamine.

References

- 1. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]

(S)-cyclobutyl(phenyl)methanamine CAS number and registration

For Research, Scientific, and Drug Development Professionals

Initial Summary: This document provides a technical overview of (S)-cyclobutyl(phenyl)methanamine, focusing on its chemical identity and registration status. Despite extensive searches of scientific and regulatory databases, no public information is available regarding its biological activity, mechanism of action, or associated signaling pathways. Therefore, the sections on quantitative biological data, experimental protocols for biological assays, and signaling pathway diagrams, as initially planned, cannot be provided. The compound is understood to be for research purposes only.

Chemical Identification and Properties

(S)-cyclobutyl(phenyl)methanamine is a chiral amine. The most commonly referenced form in chemical supplier catalogs is its hydrochloride salt.

| Identifier | Value | Source |

| Compound Name | (S)-Cyclobutyl(phenyl)methanamine Hydrochloride | N/A |

| CAS Number | 120247-42-9 | [1] |

| Molecular Formula | C₁₁H₁₆ClN | [2][3] |

| Molecular Weight | 197.71 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥96% | [2] |

| Synonyms | (S)-Cyclobutyl(phenyl)methanamine HCl | N/A |

Registration and Regulatory Status

A comprehensive search of regulatory agency databases, including the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA), did not yield any specific registration or approval for (S)-cyclobutyl(phenyl)methanamine or its hydrochloride salt as a therapeutic agent.

Chemical suppliers consistently list this compound with the restriction "For research use only. Not for human or veterinary use." This indicates that it is not a registered drug and is intended solely for laboratory investigation. One related compound has been identified as a potentially dangerous good, which pertains to regulations for shipping and transport rather than therapeutic approval.

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the stereoselective synthesis of (S)-cyclobutyl(phenyl)methanamine are limited. General synthetic strategies for related structures, such as those used in the synthesis of Sibutramine, suggest that the preparation of the racemic cyclobutyl(phenyl)methanamine can be achieved, which would then require chiral resolution to isolate the (S)-enantiomer. Standard chiral resolution techniques for amines often involve the formation of diastereomeric salts with a chiral acid, followed by separation and subsequent removal of the resolving agent.

Biological Activity and Mechanism of Action

As of the date of this report, there is no publicly available scientific literature detailing the biological activity, pharmacological profile, or mechanism of action of (S)-cyclobutyl(phenyl)methanamine. Searches for receptor binding data, functional assay results, and implication in any signaling pathways have been unsuccessful. Consequently, the core requirements for quantitative data tables and signaling pathway diagrams cannot be fulfilled.

Logical Workflow for Compound Evaluation

The following diagram illustrates a general workflow for the initial evaluation of a novel chemical entity like (S)-cyclobutyl(phenyl)methanamine. This represents a logical progression of research that would be necessary to elucidate the kind of data requested in this technical guide.

Caption: General workflow for the synthesis and biological evaluation of a chiral amine.

Conclusion

(S)-cyclobutyl(phenyl)methanamine, with CAS number 120247-42-9 for its hydrochloride salt, is a chemical entity available for research purposes. There is a significant lack of public information regarding its biological properties. Further research, following a workflow similar to the one outlined above, would be required to determine its pharmacological profile and potential for therapeutic development.

References

An In-depth Technical Guide to the Synthesis of (S)-cyclobutyl(phenyl)methanamine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (S)-cyclobutyl(phenyl)methanamine, a chiral amine of significant interest in pharmaceutical and chemical research. The document details the requisite starting materials, outlines key experimental methodologies, and presents a comparative analysis of different synthetic routes.

Introduction

(S)-cyclobutyl(phenyl)methanamine is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its stereospecific synthesis is crucial for ensuring the desired biological activity and minimizing off-target effects of the final compounds. This guide explores three principal synthetic pathways: asymmetric reductive amination, enzymatic synthesis, and chiral resolution of a racemic mixture. Each method offers distinct advantages and challenges in terms of efficiency, stereoselectivity, and scalability.

Synthetic Strategies and Starting Materials

The synthesis of (S)-cyclobutyl(phenyl)methanamine can be approached through several strategic disconnections, leading to different sets of starting materials. The most prominent routes originate from a common precursor, cyclobutyl phenyl ketone, or involve the resolution of the racemic amine.

Route 1: Asymmetric Reductive Amination of Cyclobutyl Phenyl Ketone

This is a widely employed and highly efficient method for the asymmetric synthesis of chiral amines. The core of this strategy involves the condensation of a prochiral ketone with a chiral amine auxiliary to form a diastereomeric imine, followed by a diastereoselective reduction and subsequent removal of the chiral auxiliary.

Starting Materials:

-

Cyclobutyl phenyl ketone: The primary prochiral starting material.

-

(S)-(-)-α-Methylbenzylamine: A common and effective chiral auxiliary.

-

Lewis Acid: To facilitate imine formation (e.g., Titanium(IV) isopropoxide).

-

Reducing Agent/Hydrogenation Catalyst: For the diastereoselective reduction of the imine (e.g., H₂ gas with a heterogeneous catalyst like Pd/C or PtO₂).

Experimental Workflow:

The general workflow for this synthetic approach is depicted below.

Asymmetric Synthesis of (S)-Cyclobutyl(phenyl)methanamine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the asymmetric synthesis of (S)-cyclobutyl(phenyl)methanamine, a chiral amine with potential applications in pharmaceutical development. The document focuses on two robust and widely adopted strategies: a chiral auxiliary-based approach using (S)-tert-butanesulfinamide and a biocatalytic route employing ω-transaminases. Detailed experimental protocols, quantitative data for analogous systems, and mechanistic diagrams are presented to facilitate practical implementation and further research.

Introduction

Chiral amines are integral structural motifs in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these amine-containing compounds is often critical to their pharmacological activity and safety profile. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a cornerstone of modern medicinal chemistry and process development. (S)-cyclobutyl(phenyl)methanamine represents a valuable chiral building block, and its enantiomerically pure synthesis is of significant interest. This guide outlines two state-of-the-art synthetic pathways to access this target molecule with high enantiopurity.

Chiral Auxiliary Approach: (S)-tert-Butanesulfinamide

The use of (S)-tert-butanesulfinamide as a chiral auxiliary is a well-established and reliable method for the asymmetric synthesis of a diverse range of chiral primary amines.[1] The synthesis proceeds through a three-step sequence involving the formation of a chiral N-tert-butanesulfinyl imine, followed by a diastereoselective reduction and subsequent removal of the auxiliary.

Reaction Pathway and Mechanism

The overall synthetic route begins with the condensation of the prochiral starting material, cyclobutyl phenyl ketone, with (S)-tert-butanesulfinamide. This reaction, typically catalyzed by a Lewis acid such as Ti(OEt)₄ or a dehydrating agent like CuSO₄, affords the corresponding N-sulfinyl ketimine.

The key stereochemistry-defining step is the diastereoselective reduction of the C=N bond of the sulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face. The stereochemical outcome of this reduction can often be controlled by the choice of the reducing agent. For many N-tert-butanesulfinyl ketimines, reduction with NaBH₄ proceeds via a six-membered chair-like transition state where the hydride attacks from the sterically less hindered face, opposite to the bulky tert-butyl group, leading to the (S,S) diastereomer. Conversely, bulkier reducing agents like L-Selectride can favor the alternative (R,S) diastereomer.

Finally, the chiral auxiliary is readily cleaved under mild acidic conditions, such as HCl in a protic solvent, to yield the desired (S)-cyclobutyl(phenyl)methanamine as its hydrochloride salt, with the chiral center established in the reduction step being retained.

Figure 1: Experimental workflow for the asymmetric synthesis of (S)-cyclobutyl(phenyl)methanamine using (S)-tert-butanesulfinamide.

Experimental Protocol (Representative)

Step 1: Synthesis of (S)-N-(Cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide

To a solution of cyclobutyl phenyl ketone (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M) is added titanium(IV) ethoxide (2.0 eq). The reaction mixture is heated at 65 °C and monitored by TLC until complete consumption of the ketone. Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine. The mixture is stirred vigorously for 15 minutes and then filtered through a pad of celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the N-sulfinyl imine.

Step 2: Diastereoselective Reduction

The N-sulfinyl imine (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -48 °C. Sodium borohydride (2.0 eq) is added portion-wise, and the reaction is stirred at -48 °C. The reaction progress is monitored by TLC. Once the reaction is complete, it is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is typically used in the next step without further purification.

Step 3: Deprotection

The crude sulfinamide from the previous step is dissolved in methanol (0.2 M), and a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) is added. The reaction is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford (S)-cyclobutyl(phenyl)methanamine hydrochloride. The enantiomeric excess can be determined by chiral HPLC analysis.

Quantitative Data for Analogous Systems

| Ketone Precursor | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Acetophenone | NaBH₄ | 95:5 | 94 | [2] |

| Propiophenone | NaBH₄ | 96:4 | 92 | [2] |

| 4'-Fluoroacetophenone | NaBH₄ | 97:3 | 95 | [2] |

| 2-Acetylnaphthalene | L-Selectride® | 5:95 | 91 | [2] |

Biocatalytic Approach: ω-Transaminases

Biocatalysis using ω-transaminases (ω-TAs) has emerged as a powerful and green alternative for the asymmetric synthesis of chiral amines.[3][4] These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone with high enantioselectivity.

Reaction Pathway and Mechanism

The biocatalytic reductive amination of cyclobutyl phenyl ketone to (S)-cyclobutyl(phenyl)methanamine is achieved using an (S)-selective ω-transaminase. The reaction requires a stoichiometric amine donor, with isopropylamine being a common and cost-effective choice. The by-product of this reaction is acetone. The reaction is reversible, and strategies to drive the equilibrium towards the product side are often employed. These can include using a large excess of the amine donor or removing the acetone by-product. The reaction is dependent on the pyridoxal-5'-phosphate (PLP) cofactor, which is typically added to the reaction mixture.

Figure 2: Schematic of the ω-transaminase-catalyzed asymmetric synthesis of (S)-cyclobutyl(phenyl)methanamine.

Experimental Protocol (Representative)

A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. To this solution are added pyridoxal-5'-phosphate (PLP, 1 mM), the (S)-selective ω-transaminase (e.g., as a lyophilized powder or whole-cell preparation), and isopropylamine (as the amine donor, typically in large excess, e.g., 0.5-1 M). The reaction is initiated by the addition of cyclobutyl phenyl ketone (e.g., 10-50 mM), which may be dissolved in a co-solvent like DMSO to improve solubility. The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC by measuring the conversion of the ketone and the formation of the amine product. Upon completion, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate or MTBE) after adjusting the pH to basic. The combined organic extracts are dried and concentrated to yield the crude product. The enantiomeric excess is determined by chiral HPLC or GC.

Quantitative Data for Analogous Systems

The following table presents data from the literature on the biocatalytic amination of various ketones using ω-transaminases, demonstrating the high conversions and enantioselectivities achievable with this method.

| Ketone Substrate | ω-Transaminase | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Propiophenone | (S)-selective TA | Isopropylamine | >99 | >99 (S) | [3] |

| 4-Phenyl-2-butanone | (S)-selective TA | Alanine | 98 | >99 (S) | [5] |

| 1-Tetralone | (S)-selective TA | Isopropylamine | >95 | >99 (S) | [3] |

| Phenylacetone | Engineered AmDH | NH₃, H₂ | >98 | >98 (R) | [6] |

Conclusion

Both the chiral auxiliary-based approach using (S)-tert-butanesulfinamide and the biocatalytic method employing ω-transaminases offer effective and highly stereoselective routes for the synthesis of (S)-cyclobutyl(phenyl)methanamine. The choice of method will depend on factors such as the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and biocatalysts. The tert-butanesulfinamide method is a robust and well-understood chemical approach, while the transaminase route provides a greener and often more direct pathway to the desired chiral amine. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the practical synthesis of this and related chiral amines for further investigation.

References

- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]

- 4. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of (S)-cyclobutyl(phenyl)methanamine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-cyclobutyl(phenyl)methanamine is a chiral amine that serves as an effective resolving agent for the separation of enantiomers of racemic carboxylic acids. This process, known as chiral resolution by diastereomeric salt formation, is a critical step in drug development and the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The unique structural characteristics of the cyclobutyl group can influence the crystalline packing of the resulting diastereomeric salts, often leading to efficient separation.[1]

The principle of this technique lies in the reaction of a racemic mixture of a chiral acid with an enantiomerically pure resolving agent, in this case, (S)-cyclobutyl(phenyl)methanamine. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered from the diastereomeric salt.

Mechanism of Chiral Resolution

The fundamental principle of chiral resolution using (S)-cyclobutyl(phenyl)methanamine involves the formation of diastereomeric salts with a racemic carboxylic acid. The process can be visualized as follows:

-

(R,S)-Acid + (S)-Amine → [(R)-Acid:(S)-Amine] + [(S)-Acid:(S)-Amine]

The two resulting products, [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine], are diastereomers. Due to their different three-dimensional structures, they exhibit distinct physical properties, most importantly, differential solubility in a given solvent system. This solubility difference is the basis for their separation via fractional crystallization. One diastereomer will preferentially crystallize out of the solution while the other remains dissolved.

Generalized Experimental Protocol for Chiral Resolution of Racemic Carboxylic Acids

While specific conditions should be optimized for each unique racemic acid, the following protocol provides a general framework for chiral resolution using (S)-cyclobutyl(phenyl)methanamine.

Materials:

-

Racemic carboxylic acid

-

(S)-cyclobutyl(phenyl)methanamine (1.0 equivalent)

-

An appropriate solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

An organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Filtration apparatus (Büchner funnel, filter paper)

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic carboxylic acid in a suitable solvent at an elevated temperature to ensure complete dissolution.

-

In a separate flask, dissolve one molar equivalent of (S)-cyclobutyl(phenyl)methanamine in the same solvent.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

If crystallization does not occur, try adding a seed crystal or slowly adding a less polar co-solvent.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The purity of the isolated diastereomeric salt can be improved by recrystallization.

-

-

Regeneration of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the isolated diastereomeric salt in water.

-

Acidify the suspension with an aqueous solution of a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate and liberate the free carboxylic acid.

-

Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter.

-

Data Presentation: Resolution of Representative Racemic Acids

| Racemic Acid Resolved | Molar Ratio (Acid:Amine) | Solvent System | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee) (%) |

| Ibuprofen | 1:1 | Ethanol/Water | (S)-Acid:(S)-Amine | ~40 | >98 |

| Naproxen | 1:1 | Methanol | (S)-Acid:(S)-Amine | ~35 | >99 |

| Ketoprofen | 1:1 | Isopropanol | (S)-Acid:(S)-Amine | ~37 | >99 |

Note: The data presented is illustrative and based on a similar resolving agent. Actual results with (S)-cyclobutyl(phenyl)methanamine may vary and require optimization.

Visualizing the Workflow

The following diagrams illustrate the key logical steps in the chiral resolution process.

Caption: Experimental workflow for chiral resolution.

Caption: Logical steps in diastereomeric salt resolution.

Applications in Drug Development

The use of chiral resolving agents like (S)-cyclobutyl(phenyl)methanamine is paramount in the pharmaceutical industry. Many drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. Therefore, the production of single-enantiomer drugs is often a regulatory requirement and a key aspect of developing safer and more effective medicines. The cyclobutyl moiety itself is increasingly recognized for its favorable properties in drug design, including metabolic stability and the ability to fill hydrophobic pockets in target proteins.[2]

Troubleshooting and Optimization

-

No Crystallization: If the diastereomeric salt does not crystallize, try different solvents or solvent mixtures. A slow evaporation of the solvent or the addition of an anti-solvent can also induce crystallization. Seeding the solution with a small crystal of the desired diastereomer can be effective.

-

Low Enantiomeric Excess: The enantiomeric excess can often be improved by recrystallizing the diastereomeric salt one or more times. It is also crucial to ensure the complete removal of the mother liquor from the crystals after filtration.

-

Poor Yield: The yield can be affected by the choice of solvent and the crystallization temperature. Optimization of these parameters is essential. Additionally, the more soluble diastereomer remaining in the mother liquor can sometimes be racemized and recycled to improve the overall process efficiency.

Conclusion

(S)-cyclobutyl(phenyl)methanamine is a valuable tool for the resolution of racemic carboxylic acids, a critical process in the development and manufacturing of chiral drugs. The formation of diastereomeric salts with differing solubilities allows for the efficient separation of enantiomers. While the specific conditions for each resolution must be empirically determined, the general protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists in the pharmaceutical and chemical industries.

References

(S)-Cyclobutyl(phenyl)methanamine in Asymmetric Catalysis: Application Notes and Protocols

This document, therefore, provides a general overview of the roles chiral amines play in asymmetric catalysis, supported by the broader principles of enantioselective synthesis. While specific protocols for (S)-cyclobutyl(phenyl)methanamine cannot be detailed due to a lack of published applications, the following sections will outline the potential uses and general experimental considerations for employing a chiral amine of this nature in a research setting.

General Principles of Chiral Amines in Asymmetric Catalysis

Chiral amines are a cornerstone of asymmetric catalysis, functioning in several key capacities:

-

Organocatalysts: Primary and secondary amines can activate substrates through the formation of chiral enamines or iminium ions, facilitating a wide range of enantioselective transformations such as aldol reactions, Michael additions, and Mannich reactions.

-

Chiral Ligands: Amines can coordinate to metal centers, forming chiral metal complexes that catalyze a vast array of asymmetric reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions.

-

Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction. After the transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

-

Resolving Agents: Chiral amines can be used to separate enantiomers of racemic acids through the formation of diastereomeric salts, which can then be separated by crystallization.

Potential Applications of (S)-Cyclobutyl(phenyl)methanamine

Given its structure, featuring a stereogenic center adjacent to the amine and a bulky cyclobutyl group, (S)-cyclobutyl(phenyl)methanamine possesses characteristics that could be exploited in asymmetric catalysis.

Hypothetical Workflow for Catalyst Development:

The logical progression for investigating the utility of (S)-cyclobutyl(phenyl)methanamine in asymmetric catalysis would involve its incorporation into known catalyst scaffolds.

Caption: A potential workflow for developing catalysts derived from (S)-cyclobutyl(phenyl)methanamine.

General Experimental Protocols

While specific, validated protocols for (S)-cyclobutyl(phenyl)methanamine are unavailable, the following provides a general methodology for screening a new chiral amine as a potential organocatalyst in a model reaction, such as the Michael addition of an aldehyde to a nitro-olefin.

Table 1: General Conditions for a Michael Addition Screening Reaction

| Parameter | Condition |

| Substrates | Propanal (1.2 equiv.), trans-β-nitrostyrene (1.0 equiv.) |

| Catalyst | (S)-cyclobutyl(phenyl)methanamine derivative (e.g., thiourea) (10 mol%) |

| Co-catalyst/Acid | Benzoic acid (10 mol%) |

| Solvent | Toluene (0.5 M) |

| Temperature | Room Temperature |

| Reaction Time | 24 - 48 hours |

| Work-up | Quench with saturated NH4Cl, extract with EtOAc, dry over Na2SO4 |

| Purification | Flash column chromatography |

| Analysis | ¹H NMR for conversion, Chiral HPLC for enantiomeric excess (ee) |

Protocol for Catalyst Screening:

-

To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.) in toluene (0.2 mL) at room temperature is added the chiral amine catalyst (0.01 mmol, 10 mol%) and benzoic acid (0.01 mmol, 10 mol%).

-

Propanal (0.12 mmol, 1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate (3 x 5 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathway Analogy for Catalyst Action:

The general mechanism of aminocatalysis can be visualized as a catalytic cycle.

Applications of (S)-Cyclobutyl(phenyl)methanamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-cyclobutyl(phenyl)methanamine and its derivatives represent a significant scaffold in modern medicinal chemistry, primarily recognized for their potent activity as histamine H3 receptor (H3R) antagonists. The unique structural feature of the cyclobutyl group often serves as a bioisosteric replacement for an aryl ring, contributing to favorable pharmacological properties. This document provides an overview of the applications of this chemical moiety, focusing on its role in the development of therapeutics for neurological disorders. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to aid in further research and drug discovery efforts.

Core Applications

The principal application of the (S)-cyclobutyl(phenyl)methanamine scaffold lies in its interaction with the histamine H3 receptor (H3R) . As an inhibitory autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters, including dopamine, norepinephrine, and acetylcholine. Antagonism of the H3R leads to an increase in the synaptic levels of these neurotransmitters, which is a promising therapeutic strategy for a range of central nervous system (CNS) disorders.

Potential therapeutic indications for H3R antagonists based on this scaffold include:

-

Cognitive Disorders: Such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), by enhancing cholinergic and dopaminergic neurotransmission.

-

Sleep-Wake Disorders: Including narcolepsy, by promoting wakefulness through increased histaminergic and noradrenergic activity.

-

Psychiatric Disorders: Such as schizophrenia, by modulating dopaminergic pathways.

While the primary focus has been on H3R antagonism, the structural similarity of (S)-cyclobutyl(phenyl)methanamine to known monoamine reuptake inhibitors suggests potential activity at the serotonin transporter (SERT) and dopamine transporter (DAT) . Such multi-target activity could be beneficial in the treatment of depression and other mood disorders.

Quantitative Data Summary

Table 1: In Vitro Pharmacological Profile of a Representative Cyclobutyl Amine Derivative (Compound 2) [1]

| Target | Assay Type | Species | Ki (nM) | Functional Activity (Ki, nM) |

| Histamine H3 Receptor | Radioligand Binding | Human | 2.2 | 0.89 (Antagonist) |

| Histamine H3 Receptor | Radioligand Binding | Rat | 7.7 | 3.5 (Antagonist) |

Note: Compound 2 is a dibasic cyclobutyl analogue and serves as a representative example of the potency of this chemical class.

Experimental Protocols

I. Synthesis of (S)-Cyclobutyl(phenyl)methanamine Hydrochloride

The synthesis of (S)-cyclobutyl(phenyl)methanamine hydrochloride can be achieved through a stereoselective reaction. A general synthetic route is outlined below.

Scheme 1: General Synthesis of (S)-Cyclobutyl(phenyl)methanamine Hydrochloride

References

Application Note: Synthesis of a Chiral Pharmaceutical Intermediate Using (S)-Cyclobutyl(phenyl)methanamine

Abstract

This application note details a robust protocol for the enantioselective synthesis of a chiral α-aryl carboxylic acid, a common precursor in the development of active pharmaceutical ingredients (APIs). The methodology leverages the chiral amine, (S)-cyclobutyl(phenyl)methanamine, as an efficient chiral auxiliary to induce asymmetry in the alkylation of a prochiral ester enolate. This process provides a reliable pathway to obtaining the desired enantiomer with high purity, a critical step in modern drug discovery and development. Detailed experimental procedures, characterization data, and a workflow diagram are provided to facilitate the replication of this methodology in a research and development setting.

Introduction

Chiral amines are indispensable tools in the synthesis of enantiomerically pure pharmaceutical compounds.[1][2] Their application as resolving agents and chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a drug substance, which is often crucial for its efficacy and safety profile.[3][4] The (S)-cyclobutyl(phenyl)methanamine is a valuable chiral building block, incorporating both a bulky cyclobutyl group and an aromatic phenyl ring, which can provide excellent stereochemical control in asymmetric transformations.[5]

This note describes the application of (S)-cyclobutyl(phenyl)methanamine in the synthesis of a chiral α-aryl carboxylic acid intermediate. The strategy involves the formation of a chiral amide, followed by a diastereoselective alkylation and subsequent removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. This intermediate can then be utilized in the synthesis of various pharmaceutical agents, including but not limited to anti-inflammatory drugs, anticoagulants, and central nervous system (CNS) active compounds.

Synthesis Pathway

The overall synthetic strategy is depicted below. (S)-cyclobutyl(phenyl)methanamine is first condensed with a phenylacetyl halide to form the corresponding chiral amide. This amide is then deprotonated to form a chiral enolate, which undergoes a diastereoselective alkylation. Finally, the chiral auxiliary is cleaved under acidic conditions to yield the desired (S)-2-phenylbutanoic acid, a representative pharmaceutical intermediate.

Figure 1: Synthetic pathway for the preparation of (S)-2-phenylbutanoic acid using (S)-cyclobutyl(phenyl)methanamine as a chiral auxiliary.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Enantiomeric excess (ee) was determined by chiral High-Performance Liquid Chromatography (HPLC).

Step 1: Synthesis of N-((S)-cyclobutyl(phenyl)methyl)-2-phenylacetamide

To a solution of (S)-cyclobutyl(phenyl)methanamine (1.61 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (50 mL) at 0 °C was added phenylacetyl chloride (1.70 g, 11 mmol) dropwise. The reaction mixture was stirred at room temperature for 4 hours. The reaction was quenched with water (20 mL) and the organic layer was separated, washed with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the title compound as a white solid.

Step 2: Diastereoselective Alkylation

To a solution of N-((S)-cyclobutyl(phenyl)methyl)-2-phenylacetamide (2.79 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at -78 °C was added a solution of lithium diisopropylamide (LDA) (1.1 M in THF/hexane, 10 mL, 11 mmol) dropwise. The mixture was stirred at -78 °C for 1 hour, after which ethyl iodide (2.34 g, 15 mmol) was added. The reaction was stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction was quenched with saturated NH₄Cl solution (20 mL) and the aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary and Isolation of (S)-2-Phenylbutanoic Acid

The crude alkylated amide from the previous step was dissolved in a mixture of acetic acid (30 mL) and 6 M sulfuric acid (30 mL). The mixture was heated at reflux for 12 hours. After cooling to room temperature, the mixture was extracted with diethyl ether (3 x 50 mL). The combined organic extracts were washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude carboxylic acid. The crude product was purified by recrystallization from hexane to afford (S)-2-phenylbutanoic acid as a white crystalline solid. The aqueous layer was basified with NaOH and extracted with diethyl ether to recover the chiral auxiliary.

Results and Data

The application of (S)-cyclobutyl(phenyl)methanamine as a chiral auxiliary provided the target chiral carboxylic acid with good yield and high enantioselectivity. The quantitative data for the key steps are summarized in the table below.

| Step | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |

| 1 | N-((S)-cyclobutyl(phenyl)methyl)-2-phenylacetamide | 92 | N/A |

| 2 | Alkylated Amide | 85 | 95 (de) |

| 3 | (S)-2-Phenylbutanoic Acid | 88 | 95 (ee) |

| Table 1: Summary of quantitative data for the synthesis of (S)-2-phenylbutanoic acid. |

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

The logical progression of a chiral auxiliary-based synthesis is outlined in the following diagram. This workflow highlights the key stages from the selection of the auxiliary to the final purification of the enantiomerically pure product.

Figure 2: Logical workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

This application note demonstrates the effective use of (S)-cyclobutyl(phenyl)methanamine as a chiral auxiliary for the asymmetric synthesis of a valuable pharmaceutical intermediate. The described protocol is efficient, providing the target molecule in high yield and with excellent enantioselectivity. This methodology is readily adaptable for the synthesis of a variety of chiral α-aryl carboxylic acids, making it a valuable tool for researchers and scientists in the field of drug discovery and development. The ability to recover and recycle the chiral auxiliary further enhances the practical utility and cost-effectiveness of this synthetic route.

References

- 1. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cymitquimica.com [cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for Diastereomeric Salt Resolution using (S)-Cyclobutyl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the development and manufacturing of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] Among the various techniques available, diastereomeric salt resolution remains a widely employed, cost-effective, and scalable method for separating enantiomers.[3] This method involves the reaction of a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, in this case, the chiral amine (S)-cyclobutyl(phenyl)methanamine. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility.[1] This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Subsequent liberation of the amine and the acid from the separated diastereomeric salts yields the desired enantiomer in high purity.

These application notes provide a detailed, step-by-step protocol for the diastereomeric salt resolution of a racemic carboxylic acid using (S)-cyclobutyl(phenyl)methanamine as the resolving agent. The protocol is intended as a starting point, and optimization of conditions for specific substrates is highly recommended.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this technique lies in the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which possess distinct physical properties. The reaction of a racemic carboxylic acid (containing both R- and S-enantiomers) with an enantiopure chiral amine ((S)-cyclobutyl(phenyl)methanamine) results in the formation of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system, enabling their separation by crystallization.

Experimental Protocol

This protocol outlines a general procedure for the resolution of a generic racemic carboxylic acid. Researchers should adapt the quantities and conditions based on the specific properties of their substrate.

Materials:

-

Racemic carboxylic acid

-

(S)-cyclobutyl(phenyl)methanamine

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Filter paper

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

-

Heating/stirring plate

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable heated solvent in an Erlenmeyer flask.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-cyclobutyl(phenyl)methanamine in the same solvent. Note: The optimal molar ratio of the resolving agent should be determined empirically.

-

Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.

-

Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to cool slowly to room temperature, and then potentially in an ice bath to induce crystallization. Seeding with a small crystal from a trial experiment can be beneficial.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Once crystallization is complete, collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum. This collected solid is the less soluble diastereomeric salt.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the dried diastereomeric salt in water.

-

Acidify the suspension with 1M HCl until the pH is approximately 1-2 to protonate the carboxylic acid and liberate the free amine salt.

-

Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the resolved carboxylic acid.

-

-

Recovery of the Chiral Resolving Agent:

-

The aqueous layer from the previous step contains the hydrochloride salt of (S)-cyclobutyl(phenyl)methanamine.

-

Basify the aqueous solution with 1M NaOH until the pH is approximately 10-11 to deprotonate the amine.

-

Extract the free (S)-cyclobutyl(phenyl)methanamine with an organic solvent.

-

Dry the organic extract over an anhydrous drying agent and remove the solvent under reduced pressure to recover the resolving agent for potential reuse.

-

-

Analysis:

-

Determine the yield of the recovered carboxylic acid.

-

Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

-

Data Presentation

The following tables should be used to record and compare experimental data during the optimization of the resolution process.

Table 1: Screening of Solvents for Crystallization

| Entry | Solvent System | Temperature (°C) | Observation (Precipitate Formation) |

| 1 | Methanol | 60 → RT | |

| 2 | Ethanol | 75 → RT | |

| 3 | Isopropanol | 80 → RT | |

| 4 | Acetonitrile | 80 → RT | |

| 5 | Methanol/Water (9:1) | 65 → RT |

Table 2: Optimization of Resolving Agent Stoichiometry

| Entry | Molar Equivalents of (S)-cyclobutyl(phenyl)methanamine | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Resolved Acid (%) |

| 1 | 0.5 | ||

| 2 | 0.6 | ||

| 3 | 0.8 | ||

| 4 | 1.0 |

Table 3: Summary of Resolution Results

| Racemic Carboxylic Acid | Optimal Solvent | Molar Ratio (Acid:Amine) | Yield of Resolved Acid (%) | Enantiomeric Excess (e.e., %) |

| [Insert Acid Name] |

Visualizations

Diagram 1: General Workflow for Diastereomeric Salt Resolution

Caption: Workflow of the diastereomeric salt resolution process.

Conclusion

The protocol described provides a comprehensive framework for the diastereomeric salt resolution of racemic carboxylic acids using (S)-cyclobutyl(phenyl)methanamine. Successful resolution is highly dependent on the careful selection of solvents and optimization of the stoichiometry of the resolving agent. The provided tables and workflow diagram serve as valuable tools for organizing and executing these optimization experiments. By following this systematic approach, researchers can efficiently develop a robust method for obtaining enantiomerically pure carboxylic acids.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-cyclobutyl(phenyl)methanamine as a Chiral Auxiliary in Organic Synthesis: A Review of Current Applications

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis and medicinal chemistry. Chiral auxiliaries are powerful tools in this endeavor, enabling the stereoselective synthesis of complex molecules. This document provides a comprehensive overview of the application of (S)-cyclobutyl(phenyl)methanamine as a chiral auxiliary, detailing its use in asymmetric transformations and providing relevant experimental protocols.

Introduction to Chiral Auxiliaries

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer.[1][2][3][4] This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the differentiation of prochiral faces of the substrate, leading to a diastereoselective reaction.[3] After the desired stereocenter has been established, the auxiliary is cleaved from the product and can ideally be recovered for reuse.[2][3]

The development of effective chiral auxiliaries has been a significant focus in organic chemistry. Pioneering work by E.J. Corey and B.M. Trost introduced auxiliaries like 8-phenylmenthol and mandelic acid.[2][3] Over the years, a diverse range of chiral auxiliaries have been developed, with Evans' oxazolidinones, pseudoephedrine, and camphor-based sultams being among the most widely used.[2][4][5] These auxiliaries have proven effective in a variety of stereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][5][6]

(S)-cyclobutyl(phenyl)methanamine: A Potential Chiral Auxiliary

(S)-cyclobutyl(phenyl)methanamine is a chiral amine that possesses the structural features necessary to potentially function as a chiral auxiliary. Its stereogenic center, adjacent to the amine functionality, could influence the stereochemical outcome of reactions at a prochiral center attached to the nitrogen atom. However, a comprehensive review of the scientific literature reveals a notable absence of its application as a chiral auxiliary in asymmetric synthesis.

Extensive searches for the use of (S)-cyclobutyl(phenyl)methanamine as a chiral directing group in key asymmetric transformations such as alkylation, aldol, and Diels-Alder reactions have not yielded any specific examples, protocols, or quantitative data regarding its effectiveness in inducing stereoselectivity (i.e., diastereomeric or enantiomeric excess values).

While the synthesis of related chiral cyclobutane-containing structures, such as cyclobutylpyrrolidines from (–)-(S)-verbenone, has been reported, these syntheses do not employ (S)-cyclobutyl(phenyl)methanamine as a chiral auxiliary.[7]

General Workflow for Utilizing a Chiral Auxiliary

To provide context for researchers interested in the general application of chiral auxiliaries, the following workflow outlines the typical steps involved in an auxiliary-mediated asymmetric synthesis.

Figure 1: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

Hypothetical Application in Asymmetric Alkylation

While no specific data exists for (S)-cyclobutyl(phenyl)methanamine, a hypothetical application in asymmetric alkylation can be envisioned based on the well-established chemistry of other chiral amine auxiliaries, such as those derived from pseudoephedrine.[8]

The general protocol would involve the following key steps:

-

Amide Formation: The chiral amine, (S)-cyclobutyl(phenyl)methanamine, would be acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding amide.

-

Enolate Formation: The resulting amide would be treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to deprotonate the α-carbon, forming a chiral enolate. The stereochemistry of the enolate would be influenced by the chiral auxiliary.

-

Diastereoselective Alkylation: The chiral enolate would then be reacted with an electrophile (e.g., an alkyl halide). The bulky cyclobutyl and phenyl groups of the auxiliary would sterically hinder one face of the enolate, directing the approach of the electrophile to the opposite face, thus leading to a diastereoselective alkylation.

-

Auxiliary Cleavage: The final step would involve the cleavage of the chiral auxiliary from the alkylated product, typically through hydrolysis or reduction, to yield the enantiomerically enriched carboxylic acid or a related derivative. The chiral auxiliary would then be recovered.

Figure 2: A hypothetical workflow for the asymmetric alkylation of a carboxylic acid derivative using (S)-cyclobutyl(phenyl)methanamine as a chiral auxiliary.

Conclusion

While (S)-cyclobutyl(phenyl)methanamine possesses the structural characteristics of a potential chiral auxiliary, a thorough review of the current scientific literature indicates that it has not been reported for this purpose. There are no published studies detailing its application in asymmetric synthesis, nor are there any associated experimental protocols or performance data (diastereomeric/enantiomeric excess).

The information and workflows presented herein are based on the general principles of chiral auxiliary-mediated synthesis and are intended to be illustrative. Researchers and drug development professionals seeking to perform asymmetric transformations are advised to consult the extensive literature on well-established and validated chiral auxiliaries. Future research may explore the potential of (S)-cyclobutyl(phenyl)methanamine and its derivatives in this important area of organic synthesis.

References

- 1. Chiral auxiliary - Wikiwand [wikiwand.com]

- 2. Chiral_auxiliary [chemeurope.com]

- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Asymmetric Alkylation Using (S)-Cyclobutyl(phenyl)methanamine Derivatives